2-Hydroxy-1,2-di(quinolin-2-yl)ethanone
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Overview
Description
2-Hydroxy-1,2-di(quinolin-2-yl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmaceutical activities. This compound is characterized by the presence of two quinoline moieties attached to a central ethanone structure with a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-di(quinolin-2-yl)ethanone typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-quinolinecarboxaldehyde with a suitable ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-di(quinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The quinoline moieties can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinoline carboxylic acid, while reduction of the carbonyl group can produce a quinoline alcohol .
Scientific Research Applications
2-Hydroxy-1,2-di(quinolin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-di(quinolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Another quinoline derivative with diverse applications in medicine and industry.
Quinoline-2,4-dione: A compound with unique tautomeric forms and significant biological importance.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
5749-82-6 |
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Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-hydroxy-1,2-di(quinolin-2-yl)ethanone |
InChI |
InChI=1S/C20H14N2O2/c23-19(17-11-9-13-5-1-3-7-15(13)21-17)20(24)18-12-10-14-6-2-4-8-16(14)22-18/h1-12,19,23H |
InChI Key |
TXCWGFLXCXNBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)C3=NC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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